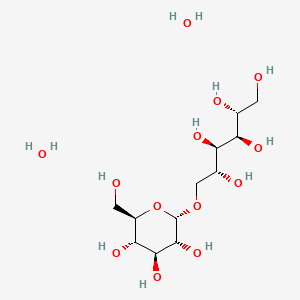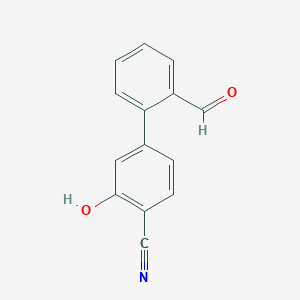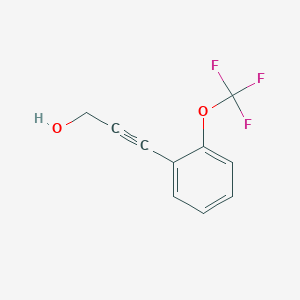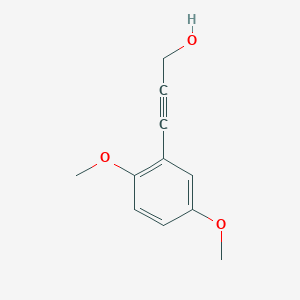
2-Formyl-6-(thiophen-3-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(thiophen-3-yl)phenol, 95% (2F6TP) is an organic compound composed of a phenol ring connected to a thiophene ring with a formyl group. 2F6TP is a versatile compound with a wide range of applications in scientific research, from organic chemistry to biochemistry. In
Aplicaciones Científicas De Investigación
2-Formyl-6-(thiophen-3-yl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agricultural chemicals. 2-Formyl-6-(thiophen-3-yl)phenol, 95% has also been used in the synthesis of heterocyclic compounds, such as thiophenes and benzothiophenes. Additionally, 2-Formyl-6-(thiophen-3-yl)phenol, 95% has been used in the synthesis of polymers and other materials for use in nanotechnology and other applications.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-(thiophen-3-yl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) to reduce oxidative stress. It is also believed to interact with proteins and enzymes to modulate their activity.
Biochemical and Physiological Effects
2-Formyl-6-(thiophen-3-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Formyl-6-(thiophen-3-yl)phenol, 95% can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects. In addition, 2-Formyl-6-(thiophen-3-yl)phenol, 95% has been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(thiophen-3-yl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, 2-Formyl-6-(thiophen-3-yl)phenol, 95% can be toxic in high concentrations, and it can be difficult to purify due to its low solubility in water.
Direcciones Futuras
The potential applications of 2-Formyl-6-(thiophen-3-yl)phenol, 95% are far-reaching, and there are a number of future directions in which research could be conducted. These include further studies into its antioxidant and anti-inflammatory effects, as well as its potential use as a therapeutic agent for various diseases. Additionally, research could be conducted into its potential use as a food preservative and as an additive for cosmetics and other products. Finally, further studies into its mechanism of action and its potential for use in nanotechnology and other applications could be conducted.
Métodos De Síntesis
2-Formyl-6-(thiophen-3-yl)phenol, 95% can be synthesized using a two-step reaction. The first step involves the reaction of thiophene-3-carboxaldehyde with p-chlorobenzene-sulfonyl chloride in the presence of triethylamine to form the intermediate product, 4-chloro-2-(thiophen-3-yl)phenol. The second step involves the reaction of 4-chloro-2-(thiophen-3-yl)phenol with formic acid in the presence of pyridine to form 2-Formyl-6-(thiophen-3-yl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-3-thiophen-3-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-8-2-1-3-10(11(8)13)9-4-5-14-7-9/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWPWIYPEYHBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CSC=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594171 |
Source


|
| Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(thiophen-3-YL)phenol | |
CAS RN |
1261969-12-3 |
Source


|
| Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


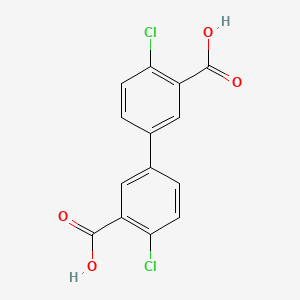

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

